(3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride
Overview
Description
(3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride is a chemical compound with the empirical formula C6H9ClN2O3 and a molecular weight of 192.60 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various biological targets .
Mode of Action
It is known that pyrazoline derivatives, which this compound is a part of, often interact with their targets by forming hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Pyrazoline derivatives have been reported to affect various biochemical pathways, including those involved in inflammation, cancer, and bacterial infections .
Pharmacokinetics
It is known that the presence of a pyridine core in the molecule can increase bioavailability .
Result of Action
Similar compounds have been reported to exhibit antibacterial, antioxidant, analgesic, anti-inflammatory, and antimycobacterial activity .
Biochemical Analysis
Biochemical Properties
(3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazine hydrate in acetic acid to form N-acetyl derivatives of 4,5-dihydro-1H-pyrazole . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of 4,5-dihydro-1H-pyrazole have been shown to exhibit antibacterial, antioxidant, analgesic, anti-inflammatory, and antimycobacterial activities . These effects highlight the compound’s potential in modulating cellular responses and its therapeutic potential.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with hydrazine hydrate to form N-acetyl derivatives of 4,5-dihydro-1H-pyrazole is a key example of its molecular mechanism . These interactions are essential for understanding how the compound influences biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For instance, the temporal effects of the compound in frequency-resolved sum-frequency generation vibrational spectroscopy (SFG-VS) have been analyzed to understand its spectral lineshapes and temporal response . These studies provide insights into the compound’s behavior over time and its potential long-term effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound’s effects are dose-dependent, with higher doses potentially leading to toxic or adverse effects. For example, the hypoglycemic and hepatoprotective effects of a related compound, Merremia vitifolia, were observed at different dosages in mice . These findings highlight the importance of dosage in determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, the compound’s role in lipid metabolic pathways has been studied in the context of Helicobacter pylori infection and metabolic dysfunction-associated steatotic liver disease . These interactions are crucial for understanding the compound’s metabolic effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. For example, the interaction of OsATX1 with heavy metal P1B-type ATPases affects copper transport and distribution in rice . These findings provide insights into the compound’s transport mechanisms and its potential effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles. For instance, the prediction of protein subcellular localization using advanced protein language models and graph convolutional networks has been studied . These studies highlight the importance of subcellular localization in determining the compound’s effects and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole with chloroacetic acid under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or water, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives.
Scientific Research Applications
(3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid hydrochloride: This compound is structurally similar but contains an additional oxo group.
1-Phenyl-3-methyl-1H-pyrazol-5-yl acetic acid: Another pyrazole derivative with different substituents on the pyrazole ring.
Uniqueness
(3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(5-methyl-3,4-dihydropyrazol-2-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-5-2-3-8(7-5)4-6(9)10;/h2-4H2,1H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCKEPWLTQNLJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(CC1)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700636 | |
Record name | (3-Methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1134333-91-7 | |
Record name | (3-Methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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